2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine
CAS No.:
VCID: VC17447264
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine -](/images/structure/VC17447264.png)
Description |
2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound belonging to the pyrrolopyrazine class, characterized by its unique bicyclic structure. This compound features a chlorine substituent at the 2-position and a methyl group at the 5-position of the pyrrolo[2,3-b]pyrazine framework. Its molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 172.61 g/mol. The compound's structural complexity and functional groups make it a subject of interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. Synthesis MethodsThe synthesis of 2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. While specific synthesis methods are not detailed in the available literature, it is known that reaction conditions such as temperature and reaction time are critical for optimizing yield and purity. Biological Activities and Potential ApplicationsResearch indicates that derivatives of 2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine exhibit potential inhibitory effects on various kinases, including fibroblast growth factor receptors (FGFR) and c-Met kinases. The unique structural features contribute to its binding affinity and specificity towards these targets, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents. Comparison with Related CompoundsOther compounds in the pyrrolopyrazine class, such as 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine, are used in the synthesis of dipyrrolopyrazine derivatives through regioselective reactions . These compounds highlight the versatility of pyrrolopyrazines in organic synthesis and their potential applications in advanced materials and pharmaceuticals. |
---|---|
Product Name | 2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine |
Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 2-chloro-5-methylpyrrolo[2,3-b]pyrazine |
Standard InChI | InChI=1S/C7H6ClN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3 |
Standard InChIKey | BZHPFZVBXUJDJE-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=NC(=CN=C21)Cl |
PubChem Compound | 118988246 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume